N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound with the molecular formula C15H23BN2O4 and a molecular weight of 306.17 g/mol . This compound is characterized by the presence of a nitro group, an isopropyl group, and a dioxaborolane ring attached to an aniline moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds of this class are often used as intermediates in organic synthesis , suggesting that their targets could be a wide range of organic compounds.
Mode of Action
It is known that boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative forms a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond .
Biochemical Pathways
The compound is likely involved in the Suzuki-Miyaura cross-coupling pathway, a widely-used method for forming carbon-carbon bonds . The downstream effects of this pathway depend on the specific reactants and products involved in the reaction.
Pharmacokinetics
As a boronic acid derivative, it is likely to have good stability and reactivity, making it useful in organic synthesis .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound, like many chemicals used in organic synthesis, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst . It is also important to avoid contact with strong oxidizing agents and acids to prevent dangerous reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with isopropylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using appropriate reagents and catalysts.
Coupling Reactions: The dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl or aryl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Coupling Reactions: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran).
Major Products Formed
Reduction: Formation of N-Isopropyl-2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Substitution: Formation of various N-substituted derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in scientific research due to its versatility:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with dimethyl groups instead of isopropyl.
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Lacks the isopropyl group.
Uniqueness
N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of its nitro, isopropyl, and dioxaborolane functional groups, which confer distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
2-nitro-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-10(2)17-12-8-7-11(9-13(12)18(19)20)16-21-14(3,4)15(5,6)22-16/h7-10,17H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFXSYOPICKDOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675055 |
Source
|
Record name | 2-Nitro-N-(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-21-9 |
Source
|
Record name | 2-Nitro-N-(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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